molecular formula C19H28N2O5S2 B2593098 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 898425-79-1

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2593098
CAS RN: 898425-79-1
M. Wt: 428.56
InChI Key: IUIFSVBJXRZOJP-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H28N2O5S2 and its molecular weight is 428.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties of Polyamides

Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, displaying high thermal stability and solubility in polar solvents. These polyamides can form transparent, flexible, and tough films by solution casting, indicating potential use in material science applications (Hsiao, Yang, & Chen, 2000).

Development of Polyamic Acid Di-tert-butyl Esters

Ueda and Mori (1993) conducted a study on the synthesis of polyamic acid tert-butyl esters using diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate. The study suggests these compounds' potential in producing polyimides, which are essential in high-performance polymers (Ueda & Mori, 1993).

Smart Window Applications

Soğancı et al. (2016) researched a thienylpyrrole derivative for smart window applications. They demonstrated that the synthesized polymer film has excellent redox stability, moderate switching time, and high optical contrast, making it suitable for smart window technologies (Soğancı, Ak, Giziroğlu, & Soyleyici, 2016).

Anticonvulsant Properties

Kamiński et al. (2015) synthesized new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as potential hybrid anticonvulsant agents. These compounds showed promising results in preclinical seizure models, indicating their potential in medical applications (Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015).

Antiprion Activity

Fiorino et al. (2012) synthesized benzamide derivatives to investigate their binding affinity and inhibition of PrP(Sc) accumulation. Their findings indicate these derivatives' potential as therapeutic agents against prion diseases (Fiorino, Eiden, Giese, Severino, Esposito, Groschup, Perissutti, Magli, Incisivo, Ciano, Frecentese, Kretzschmar, Wagner, Santagada, & Caliendo, 2012).

Histone Deacetylase Inhibitor

Zhou et al. (2008) reported the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a small molecule histone deacetylase inhibitor with significant antitumor activity, highlighting its potential in cancer treatment (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S2/c1-2-3-13-21(17-10-14-27(23,24)15-17)19(22)16-6-8-18(9-7-16)28(25,26)20-11-4-5-12-20/h6-9,17H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIFSVBJXRZOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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